(5Z)-3-benzyl-5-(2,6-dichlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-BENZYL-5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the benzyl and dichlorophenyl groups in its structure enhances its pharmacological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE typically involves the reaction of appropriate thioamides with benzyl halides under basic conditions. One common method is the condensation of 2,6-dichlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to form the thiazolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-BENZYL-5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the benzyl or dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-BENZYL-5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZYL-5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds with similar thiazolidine rings but different substituents.
Benzylidene Derivatives: Compounds with benzylidene groups attached to different heterocyclic cores.
Uniqueness
3-BENZYL-5-[(Z)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE is unique due to the combination of its thiazolidine ring and the specific benzyl and dichlorophenyl substituents, which confer distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C17H11Cl2NOS2 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[(2,6-dichlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11Cl2NOS2/c18-13-7-4-8-14(19)12(13)9-15-16(21)20(17(22)23-15)10-11-5-2-1-3-6-11/h1-9H,10H2/b15-9- |
InChI Key |
GVNBCPXICHSDMQ-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/SC2=S |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)SC2=S |
Origin of Product |
United States |
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